molecular formula C12H18N2OS B6335893 DecarboxyBiotin-Alkyne CAS No. 887915-53-9

DecarboxyBiotin-Alkyne

Cat. No.: B6335893
CAS No.: 887915-53-9
M. Wt: 238.35 g/mol
InChI Key: HWFZBYFQQMRYQB-DCAQKATOSA-N
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Description

DecarboxyBiotin-Alkyne is a functionalized biomolecule that combines decarboxybiotin and an alkyne functional group. This compound is primarily used in biochemical and molecular biology research, particularly in protein labeling and click chemistry reactions. Click chemistry, known for its high yield, specificity, and simplicity, has significant potential for binding nucleic acids, lipids, proteins, and other molecules .

Mechanism of Action

Target of Action

DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .

Biochemical Pathways

It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .

Result of Action

The result of this compound’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

DecarboxyBiotin-Alkyne can be synthesized through various chemical routes. One common method involves the functionalization of biotin with an alkyne group. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

DecarboxyBiotin-Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of decarboxybiotin and alkyne functional groups, which enhances its reactivity and specificity in click chemistry reactions. This makes it particularly useful for applications requiring high precision and efficiency .

Biological Activity

DecarboxyBiotin-Alkyne is a biotin derivative that incorporates a terminal alkyne functional group, which has gained attention in the field of chemical biology due to its unique properties and potential applications. This compound is particularly useful for biorthogonal labeling and imaging in biological systems. The following sections provide an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound functions as a bioorthogonal probe that can selectively react with azide groups through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal for labeling biomolecules in live cells without interfering with native biological processes. The stability of the alkyne moiety in biological environments enhances its utility for various applications, such as tracking and imaging proteins, nucleic acids, and other biomolecules.

2.1 Protein Labeling

One of the primary applications of this compound is in the selective labeling of proteins. The alkyne group allows for efficient conjugation to azide-labeled proteins, enabling researchers to visualize protein localization and dynamics within cells.

  • Case Study : In a study by DeGuire et al. (2015), this compound was used to label a specific protein in mammalian cells, demonstrating its effectiveness in tracking protein interactions in real-time through fluorescence microscopy.

2.2 Imaging Techniques

The incorporation of this compound into imaging techniques has provided significant advancements in understanding cellular processes.

  • Research Findings : A study highlighted the use of this compound in stimulated Raman scattering microscopy, which allowed researchers to visualize polyketide biosynthesis in living organisms without background interference from non-specific labeling .

3. Comparative Analysis of Biological Activity

The following table summarizes the biological activity and applications of this compound compared to other biotin derivatives:

CompoundKey FeatureApplicationReference
This compoundTerminal alkyne functionalityProtein labeling, imaging
BiotinNatural vitaminEnzyme cofactorGeneral Knowledge
Biotin-AzideAzide functionalityClick chemistryGeneral Knowledge

4.1 Synthesis and Characterization

This compound can be synthesized through decarboxylation reactions from biotin derivatives, followed by alkyne functionalization. This synthetic pathway has been optimized to yield high purity and stability in biological conditions.

  • Synthesis Example : The synthesis involves the use of visible-light irradiation to facilitate decarboxylative alkynylation reactions at room temperature, which simplifies the overall process .

4.2 Biological Activity Assays

In vitro assays have demonstrated that this compound exhibits low cytotoxicity while maintaining high reactivity towards azides:

  • Cytotoxicity Assay : Cell viability assays indicated over 90% viability in treated cells compared to controls, confirming the compound's suitability for live-cell applications .

5. Conclusion

This compound represents a significant advancement in chemical biology, particularly for studies involving protein dynamics and cellular imaging. Its unique properties enable researchers to explore complex biological systems with minimal interference from background signals. Continued research into its applications will likely yield further insights into protein interactions and cellular processes.

Properties

IUPAC Name

(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZBYFQQMRYQB-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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